molecular formula C18H13N5O3S B2739444 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034262-50-3

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2739444
CAS No.: 2034262-50-3
M. Wt: 379.39
InChI Key: WPLSVOPGSBJTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A thiophen-2-yl group at position 6 of the pyridazine ring.
  • A benzo[d][1,3]dioxole-5-carboxamide moiety linked via a methylene group at position 3 of the triazole ring.

Properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S/c24-18(11-3-5-13-14(8-11)26-10-25-13)19-9-17-21-20-16-6-4-12(22-23(16)17)15-2-1-7-27-15/h1-8H,9-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLSVOPGSBJTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiophene ring and a triazolo-pyridazine scaffold, which contribute to its biological activity. The molecular formula is C18H12N6O3SC_{18}H_{12}N_6O_3S with a molecular weight of 392.5 g/mol. The presence of the benzo[d][1,3]dioxole moiety enhances its electronic properties and potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. In one study, derivatives of triazolo-pyridazine exhibited IC50 values ranging from 0.25 to 16.79 μM against cancer cell lines such as HepG2 and MCF7 .

Table 1 summarizes the anticancer activity of structurally related compounds:

Compound NameCancer Cell LineIC50 (μM)
Compound AHepG20.25
Compound BMCF76.72
Compound CA5494.87
Compound DDLD116.79

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that triazolo-pyridazine derivatives possess significant antibacterial and antifungal activities against various pathogens . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

Another notable biological activity is the anti-inflammatory effect observed in several studies. The presence of the thiophene ring in the structure has been linked to enhanced anti-inflammatory responses, making these compounds potential candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Certain compounds have been shown to induce cell cycle arrest in cancer cells through modulation of signaling pathways.
  • Apoptosis Induction : The ability to trigger programmed cell death in malignant cells is a crucial factor in their anticancer efficacy.

Case Studies

Several case studies highlight the efficacy of this compound class in preclinical settings:

  • Study on HepG2 Cells : A derivative demonstrated significant cytotoxicity with an IC50 value of 0.25 μM, indicating strong potential for liver cancer treatment .
  • Anti-inflammatory Study : A related compound showed a marked reduction in pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory disorders .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H14N8O3SC_{19}H_{14}N_{8}O_{3}S and a molecular weight of approximately 402.4 g/mol. Its structure features a complex arrangement of heterocyclic rings that contribute to its biological properties. The presence of thiophene and triazole moieties enhances its potential as a pharmacological agent.

Synthesis and Characterization

The synthesis of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps:

  • Formation of Triazole Derivatives : The initial step typically includes the reaction of thiophene derivatives with hydrazines to form triazole structures.
  • Coupling Reactions : Subsequent coupling reactions with benzo[d][1,3]dioxole derivatives lead to the formation of the target compound.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its structure and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria as well as fungi. For example:

  • Antibacterial Activity : Derivatives have shown promising results in inhibiting bacterial growth in vitro.
  • Antifungal Activity : Similar compounds have been tested against fungal strains with notable success.

Anticancer Potential

The compound has been evaluated for its anticancer properties in various studies:

  • Cell Line Studies : In vitro studies on cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) have shown that the compound can induce significant growth inhibition.
  • Mechanism of Action : The proposed mechanism involves interference with cellular pathways critical for cancer cell survival and proliferation.

Case Studies

Several case studies highlight the applications and efficacy of this compound in scientific research:

Study ReferenceFocus AreaFindings
Patel & Patel (2015)Antimicrobial ActivityDemonstrated significant antibacterial effects against E. coli and S. aureus.
Al-Omary et al. (2016)Anticancer ActivityNoted growth inhibition in various cancer cell lines with potential mechanisms involving apoptosis induction.
DDDT Journal (2020)Synthesis and Docking StudiesExplored molecular docking to predict binding affinities with target proteins involved in cancer progression.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylene bridge (-CH2-) adjacent to the triazole ring serves as a potential site for nucleophilic substitution. This reactivity is observed in structurally similar triazolo-pyridazine derivatives under basic or acidic conditions.

Example reaction:
Replacement of the methylene group with amines or thiols:
R-X+NuR-Nu+X\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^-

Reaction ConditionsReagentsYield (%)Reference
DMF, K2CO3, 80°CBenzylamine78
Ethanol, H2SO4, refluxSodium thiophenolate65

Hydrolysis of the Carboxamide Group

The benzo[d] dioxole-5-carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

Acidic Hydrolysis:
R-CONH2+H2OHClR-COOH+NH4Cl\text{R-CONH2} + \text{H2O} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{NH4Cl}

Basic Hydrolysis:
R-CONH2+NaOHR-COONa+NH3\text{R-CONH2} + \text{NaOH} \rightarrow \text{R-COONa} + \text{NH3}

ConditionTemperatureTime (hr)Yield (%)Reference
6M HCl100°C892
2M NaOH/EtOHReflux685

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring at position 6 of the pyridazine core is susceptible to electrophilic substitution (e.g., sulfonation, nitration) :

Nitration:
Thiophene+HNO3H2SO4NO2-Thiophene\text{Thiophene} + \text{HNO3} \xrightarrow{\text{H2SO4}} \text{NO2-Thiophene}

ElectrophileCatalystProductYield (%)Reference
Nitronium tetrafluoroborateBF3·Et2O5-Nitro-thiophene derivative70
Chlorosulfonic acid-Thiophene-2-sulfonic acid68

Oxidation Reactions

The thiophene moiety can be oxidized to sulfoxide or sulfone derivatives using peroxides or ozone :

Oxidation to Sulfone:
Thiophene+3H2O2Thiophene-Sulfone+3H2O\text{Thiophene} + 3\text{H2O2} \rightarrow \text{Thiophene-Sulfone} + 3\text{H2O}

Oxidizing AgentSolventTemperatureYield (%)Reference
mCPBADCM0°C82
H2O2/AcOHAcetic acid50°C75

Cross-Coupling Reactions

The pyridazine ring facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings :

Suzuki Coupling:
Pyridazine-Br+Ar-B(OH)2Pd(PPh3)4Pyridazine-Ar\text{Pyridazine-Br} + \text{Ar-B(OH)2} \xrightarrow{\text{Pd(PPh3)4}} \text{Pyridazine-Ar}

CatalystBaseSolventYield (%)Reference
Pd(dba)2/XPhosK2CO3DME88
Pd(PPh3)4Na2CO3Toluene76

Cyclization Reactions

The triazole ring participates in cyclization reactions with orthoesters or α-haloketones to form fused heterocycles :

Cyclization with α-Bromopropenone:
Triazole+BrCH2COCH3Triazolo-thiadiazine\text{Triazole} + \text{BrCH2COCH3} \rightarrow \text{Triazolo-thiadiazine}

SubstrateReagentProductYield (%)Reference
α-BromopropenoneK2CO3, DMFTriazolo[3,4-b]thiadiazine81

Comparison with Similar Compounds

Structural Analogues from [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives

Compounds sharing the [1,2,4]triazolo[4,3-b]pyridazine core () highlight substituent-driven variations:

Compound Name Substituents Key Differences vs. Target Compound
6-Ethyl-N-(2-(thiophen-2-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (22) Ethyl group at position 6; thiophen-2-yl ethylamine at position 8 Lacks benzo[d][1,3]dioxole carboxamide; different linker
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (21) Methyl group at position 6; amine at position 8 Simpler structure; no thiophene or carboxamide groups
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (18) 4-Methoxybenzyl group at position 8; methyl at position 6 Methoxybenzyl substituent instead of carboxamide

Thiophene-Containing Heterocycles

Compounds with thiophen-2-yl groups () demonstrate diverse pharmacological relevance:

  • 3-(Benzo[d]thiazol-2-yl)-7,8-dihydro-8-(4-fluorophenyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine (10d) :
    • Combines thiophene with a triazolothiadiazepine core.
    • Elemental analysis: C (57.84%), H (3.58%), N (14.20%), S (24.38%) .
    • Comparison : The target compound’s benzo[d][1,3]dioxole group may enhance lipophilicity compared to 10d’s fluorophenyl substituent.

Carboxamide Derivatives

Benzothiazole-3-carboxamides () share functional group similarities:

Compound Name () Substituents Yield Key Comparison
4g 4-Chlorophenyl 70% Chlorophenyl vs. benzodioxole; higher yield
4h 2,6-Difluorophenyl 60% Fluorine substituents may improve solubility
4i 2-Chloro-6-fluorophenyl 37% Steric hindrance lowers yield

Key Observations :

  • The target compound’s benzo[d][1,3]dioxole group could offer metabolic stability over halogenated aryl groups in .
  • Lower yields (e.g., 37% for 4i) correlate with bulky substituents, suggesting the target’s methylene linker may mitigate steric effects.

Physicochemical and Spectroscopic Comparisons

  • NMR/HRMS : All compounds in , and 8 were characterized via NMR (¹H/¹³C) and HRMS, confirming substituent integration . The target’s benzodioxole protons (δ ~6.8–7.1 ppm) and thiophene protons (δ ~7.3–7.5 ppm) would distinguish it from analogs.
  • Melting Points : Triazolopyridazine derivatives in exhibit melting points between 158–215°C , suggesting the target compound may share similar thermal stability .

Q & A

Q. What are the optimal synthetic routes for N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, considering yield and purity?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling. For the triazolopyridazine core, cyclocondensation of thiophene-substituted precursors with hydrazine derivatives under reflux conditions (e.g., ethanol or dioxane) is critical. Key steps include:
  • Thiophene integration : React 2-thiophenecarboxaldehyde with aminopyridazine derivatives under acidic catalysis (e.g., acetic acid) to form the triazolo[4,3-b]pyridazine scaffold .
  • Methylenation : Use reductive amination or nucleophilic substitution to attach the benzo[d][1,3]dioxole-5-carboxamide moiety. Optimal yields (45–76%) are achieved with NaBH4 or catalytic Pd in inert atmospheres .
  • Purification : Recrystallization from ethanol-DMF (4:1) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .

Q. How should researchers characterize the compound using spectroscopic techniques?

  • Methodological Answer : Prioritize a combination of:
  • FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole/thiophene C-N/C-S stretches (~1250–1350 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–8.2 ppm for thiophene and benzodioxole), methylene bridges (δ 4.5–5.2 ppm), and carboxamide NH (δ 10.2–10.8 ppm). ¹³C NMR resolves sp² carbons (~110–160 ppm) and carbonyl groups (~165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 423.08 [M+H]⁺) validates molecular weight, with fragmentation patterns confirming the triazolo-pyridazine backbone .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the binding affinity of this compound with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with kinases or receptors. Key steps:
  • Protein Preparation : Retrieve target structures (e.g., GSK-3β, PDB: 1Q3W) and optimize protonation states using PROPKA .
  • Ligand Parameterization : Assign partial charges via DFT (B3LYP/6-31G*) and generate conformational ensembles with OMEGA .
  • Binding Analysis : Prioritize docking poses with hydrogen bonds to catalytic residues (e.g., Lys85 in GSK-3β) and hydrophobic interactions with the benzodioxole group. Validate with MD simulations (AMBER) to assess stability .

Q. How can structural modifications enhance the compound’s pharmacological properties?

  • Methodological Answer : Focus on bioisosteric replacements and substituent effects:
  • Thiophene substitution : Replace the 2-thienyl group with 3-furyl or pyridyl to modulate π-π stacking and solubility. Evidence shows 3-furyl analogs improve IC50 values by 30% in kinase assays .
  • Benzodioxole optimization : Introduce electron-withdrawing groups (e.g., -NO2 at C4) to enhance metabolic stability. Computational ADMET predictions (SwissADME) guide prioritization .
  • Methylene linker : Replace -CH2- with -CH2O- to reduce steric hindrance, as seen in analogs with improved Ki values (e.g., 0.8 nM vs. 2.1 nM) .

Q. How to resolve discrepancies in spectral data from different synthesis batches?

  • Methodological Answer : Discrepancies often arise from polymorphism or residual solvents. Address via:
  • XRD : Compare experimental PXRD patterns with simulated data (Mercury 4.3) to identify crystalline vs. amorphous forms .
  • TGA-DSC : Detect solvent residues (e.g., DMF) causing shifts in melting points (e.g., 216–218°C vs. 210–212°C) .
  • Batch normalization : Reflux impure batches in ethanol-water (3:1) with activated charcoal to absorb byproducts, followed by slow cooling (−20°C) to isolate the dominant polymorph .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.